molecular formula C18H27BFNO4 B12320311 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine CAS No. 897017-00-4

4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

Cat. No.: B12320311
CAS No.: 897017-00-4
M. Wt: 351.2 g/mol
InChI Key: XMZJWQLMKORRSN-UHFFFAOYSA-N
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Description

4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a complex organic compound that features a morpholine ring, a fluorinated phenyl group, and a boronic ester

Preparation Methods

The synthesis of 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic ester intermediate, which is then reacted with the fluorinated phenyl group under specific conditions to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Scientific Research Applications

4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological applications. The fluorinated phenyl group enhances the compound’s stability and biological activity by increasing its affinity for target molecules .

Comparison with Similar Compounds

Similar compounds include other boronic esters and fluorinated phenyl derivatives. For example:

The uniqueness of 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine lies in its combination of a morpholine ring, a fluorinated phenyl group, and a boronic ester, which imparts unique chemical and biological properties.

Properties

CAS No.

897017-00-4

Molecular Formula

C18H27BFNO4

Molecular Weight

351.2 g/mol

IUPAC Name

4-[2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine

InChI

InChI=1S/C18H27BFNO4/c1-17(2)18(3,4)25-19(24-17)15-6-5-14(13-16(15)20)23-12-9-21-7-10-22-11-8-21/h5-6,13H,7-12H2,1-4H3

InChI Key

XMZJWQLMKORRSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCN3CCOCC3)F

Origin of Product

United States

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